4-Bromo-2-chloro-1-(2,2-diethoxyethoxy)benzene
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Overview
Description
4-Bromo-2-chloro-1-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H16BrClO3. It is a derivative of benzene, substituted with bromine, chlorine, and a diethoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-(2,2-diethoxyethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Chlorination: The chlorination step involves the use of chlorine gas or a chlorinating agent such as thionyl chloride.
Diethoxyethoxy Group Introduction: The diethoxyethoxy group is introduced through an etherification reaction using diethoxyethanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-(2,2-diethoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove halogen atoms or to convert the diethoxyethoxy group into other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
4-Bromo-2-chloro-1-(2,2-diethoxyethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-(2,2-diethoxyethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the diethoxyethoxy group, contribute to the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-1-fluorobenzene
- 4-Bromo-2-chloro-1-iodobenzene
- 4-Bromo-2-chloro-1-(4-ethoxybenzyl)benzene
Uniqueness
4-Bromo-2-chloro-1-(2,2-diethoxyethoxy)benzene is unique due to the presence of the diethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group enhances the compound’s solubility and can influence its interaction with biological targets.
Properties
IUPAC Name |
4-bromo-2-chloro-1-(2,2-diethoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClO3/c1-3-15-12(16-4-2)8-17-11-6-5-9(13)7-10(11)14/h5-7,12H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIIZKJNSJUFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=C(C=C(C=C1)Br)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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